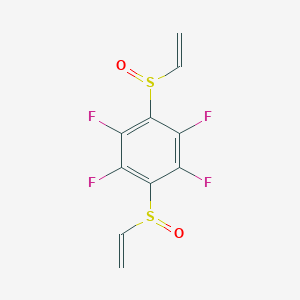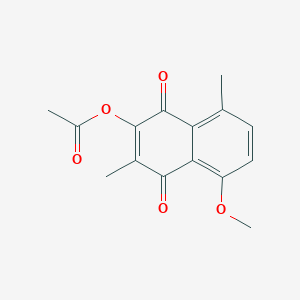![molecular formula C17H24IN B14272878 1-[1-(3-Iodophenyl)cyclohexyl]piperidine CAS No. 131035-71-7](/img/structure/B14272878.png)
1-[1-(3-Iodophenyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Iodophenyl)cyclohexyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine typically involves the reaction of 3-iodophenylcyclohexanone with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Iodophenyl)cyclohexyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[1-(3-Iodophenyl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor. This binding can modulate neurotransmitter release and affect various neural pathways. The compound’s effects are mediated through its antagonistic action on the NMDA receptor, which plays a role in synaptic plasticity and memory function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): A well-known dissociative anesthetic with a similar structure.
Tenocyclidine (TCP): Another dissociative anesthetic with a cyclohexylpiperidine core.
3-Methoxyphencyclidine (3-MeO-PCP): A derivative of phencyclidine with a methoxy group.
Uniqueness
1-[1-(3-Iodophenyl)cyclohexyl]piperidine is unique due to the presence of the iodophenyl group, which can influence its binding affinity and pharmacological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific effects and applications .
Propriétés
Numéro CAS |
131035-71-7 |
|---|---|
Formule moléculaire |
C17H24IN |
Poids moléculaire |
369.28 g/mol |
Nom IUPAC |
1-[1-(3-iodophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24IN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
Clé InChI |
OCADQXBMXBOPGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC=C2)I)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
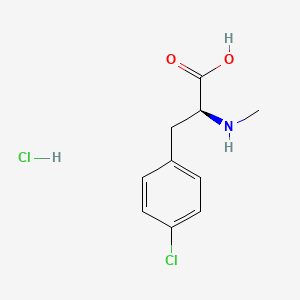

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
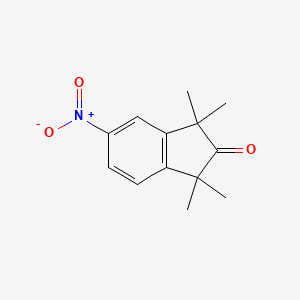
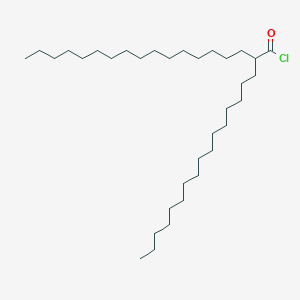
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
